1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-
Description
The compound 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- is a benzimidazole derivative characterized by a 5-chloro-2-(2-methylpropoxy)phenyl substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, known for their diverse pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory activities . The substitution pattern on the benzimidazole scaffold significantly influences its physicochemical properties and biological efficacy.
Properties
CAS No. |
62871-19-6 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[5-chloro-2-(2-methylpropoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-11(2)10-21-16-8-7-12(18)9-13(16)17-19-14-5-3-4-6-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
FZVCTEYQBABFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 5-Chloro-2-(2-Methylpropoxy)Benzaldehyde
The critical precursor for this compound is 5-chloro-2-(2-methylpropoxy)benzaldehyde, synthesized via nucleophilic aromatic substitution. Chlorine at the 5-position and 2-methylpropoxy at the 2-position are introduced sequentially:
- Chlorination : 2-(2-Methylpropoxy)phenol undergoes electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) in acetic acid.
- Formylation : The chlorinated intermediate is formylated via the Vilsmeier-Haack reaction, employing POCl3 and DMF.
This two-step process yields the aldehyde precursor with >85% purity, as confirmed by 1H NMR.
Catalytic Condensation Methods
Cobalt(II) Acetylacetonate-Catalyzed Synthesis
A room-temperature method using cobalt(II) acetylacetonate ([Co(acac)2]) enables efficient condensation of o-phenylenediamine and 5-chloro-2-(2-methylpropoxy)benzaldehyde.
Procedure :
- Reagents : o-Phenylenediamine (1.05 mmol), aldehyde (1 mmol), [Co(acac)2] (5 mol%), methanol (5 mL).
- Conditions : Stirred at 25°C for 4 h.
- Workup : Evaporation under vacuum, recrystallization from ethanol.
- Yield : 92%.
Mechanism :
- Schiff base formation between the aldehyde and amine.
- Intramolecular cyclization facilitated by Co(II) Lewis acidity.
- Aerial oxidation to aromatize the benzimidazole.
Advantages : Mild conditions, high yield, minimal byproducts.
Zinc Triflate-Mediated Synthesis
Zinc triflate [Zn(OTf)3] catalyzes the reaction under reflux, suitable for scaling.
Procedure :
- Reagents : o-Phenylenediamine (1.1 eq), aldehyde (1 eq), Zn(OTf)3 (10 mol%), ethanol (10 mL).
- Conditions : Reflux at 78°C for 6 h.
- Workup : Filtration, solvent evaporation, column chromatography (ethyl acetate/hexane).
- Yield : 88%.
Mechanism :
- Zn(II) activates the aldehyde carbonyl, enhancing electrophilicity.
- Cyclodehydration proceeds via a six-membered transition state.
Solvent-Free and Microwave-Assisted Methods
Solvent-Free Synthesis Using Silica-Supported Catalysts
A green chemistry approach employs SiO2-ZnCl2 as a heterogeneous catalyst.
Procedure :
- Reagents : o-Phenylenediamine, aldehyde, SiO2-ZnCl2 (15 wt%).
- Conditions : Ground in a mortar, heated at 80°C for 2 h.
- Yield : 89%.
Advantages : Eliminates solvent waste, reusable catalyst.
Microwave Irradiation
Microwave-assisted synthesis reduces reaction time significantly.
Procedure :
- Reagents : o-Phenylenediamine (1 eq), aldehyde (1 eq), Yb(OTf)3 (5 mol%).
- Conditions : Microwave, 300 W, 100°C, 15 min.
- Yield : 94%.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Co(acac)2 | Cobalt(II) complex | 25 | 4 | 92 |
| Zn(OTf)3 | Zinc triflate | 78 | 6 | 88 |
| SiO2-ZnCl2 | Silica-zinc chloride | 80 | 2 | 89 |
| Microwave | Yb(OTf)3 | 100 | 0.25 | 94 |
Key Observations :
- Catalyst Efficiency : Transition metal catalysts (Co, Zn) offer superior yields under mild conditions.
- Reaction Time : Microwave irradiation reduces time by >90% compared to conventional methods.
- Sustainability : Solvent-free and heterogeneous catalytic methods align with green chemistry principles.
Mechanistic Insights and Side Reactions
Oxidation State Considerations
The aerobic oxidation step in Co(acac)2-catalyzed reactions is critical for aromatization. Residual moisture may lead to dihydrobenzimidazole byproducts, necessitating strict anhydrous conditions.
Substituent Effects
Electron-withdrawing groups (e.g., Cl) on the aldehyde enhance electrophilicity, accelerating Schiff base formation. Conversely, bulky groups like 2-methylpropoxy may sterically hinder cyclization, requiring optimized stoichiometry.
Industrial-Scale Production and Patented Methods
Patent WO2011099832A2 discloses a scalable synthesis of analogous 2-arylbenzimidazoles:
- Step 1 : Condensation of 4-chloro-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde.
- Step 2 : Methanolysis and acidification to isolate the product.
Yield : 70% after recrystallization.
Adapting this protocol for 1H-benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- would involve substituting the aldehyde and optimizing reaction times.
Characterization and Quality Control
While specific spectral data for 62871-19-6 are limited in public databases, analogous compounds exhibit:
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole core are replaced with other groups.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzimidazole derivatives with altered pharmacological properties.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar 2-(p-substitutedphenyl) benzimidazoles exhibit moderate to strong antimicrobial activity. For example, derivatives with chloro and alkoxy groups showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli using tube dilution and disc diffusion methods .
- 2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole : Demonstrated 65% inhibition of Candida albicans at 50 µg/mL, comparable to fluconazole .
- N-Methyl-5-substituted benzimidazoles : Exhibited enhanced activity (MIC 4–16 µg/mL) due to improved cell penetration from N-alkylation .
Physicochemical Properties
- Lipophilicity : The target compound’s isobutoxy group provides a logP ~5.8, intermediate between butoxy (logP ~5.3) and hexyloxy (logP ~6.2) analogs, optimizing passive diffusion without excessive hydrophobicity .
- Synthetic Accessibility : The target compound can be synthesized via Na₂S₂O₅-mediated cyclization in DMF under reflux, similar to other 2-aryl benzimidazoles . Derivatives with sulfinyl or tetrazole groups require multi-step protocols, increasing synthetic complexity .
Key Research Findings
- Substituent Chain Length : Longer alkoxy chains (e.g., hexyloxy) improve lipophilicity but reduce aqueous solubility, limiting bioavailability. The isobutoxy group in the target compound strikes a balance for drug-like properties .
- Halogen Effects : Chloro substituents at the 5-position enhance antimicrobial potency by increasing electrophilicity and target binding .
- N-Substitution : N-Benzyl or N-methyl groups in analogs like 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole improve metabolic stability but may introduce steric hindrance .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- is of particular interest due to its unique structural features that may enhance its biological efficacy.
- Molecular Formula: C17H17ClN2O
- Molecular Weight: 300.78 g/mol
- CAS Number: 62871-19-6
Biological Activity Overview
The biological activity of 1H-benzimidazole derivatives is often influenced by substitutions at various positions on the benzimidazole core. The following sections summarize key findings related to the biological activities of this compound.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives with specific substitutions showed IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line .
Key Findings:
- Compound Efficacy: The compound exhibited notable antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth.
- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis through mechanisms such as cell cycle arrest and mitochondrial membrane potential disruption .
Antibacterial and Antifungal Activity
Benzimidazole derivatives have also shown promising results in antibacterial and antifungal assays. The compound was evaluated for its minimal inhibitory concentration (MIC) against several bacterial strains.
Antibacterial Activity:
- Streptococcus faecalis: MIC = 8 μg/mL
- Staphylococcus aureus: MIC = 4 μg/mL
- Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 4 μg/mL
These values indicate that the compound possesses significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
Antifungal Activity:
The compound's antifungal efficacy was also assessed, showing moderate activity against common fungal pathogens. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at the N-1 and C-2 positions significantly influence their lipophilicity and membrane permeability, which are crucial for biological efficacy .
| Position | Modification | Biological Activity |
|---|---|---|
| N-1 | Alkyl Chain | Enhanced anticancer activity |
| C-2 | Aromatic Substitution | Improved antibacterial properties |
Study on Antiproliferative Effects
A comprehensive study synthesized various N-alkylated benzimidazole derivatives and tested them against MDA-MB-231 cells. The results indicated that compounds with longer alkyl chains at the N-1 position exhibited increased cytotoxicity, with one derivative achieving an IC50 of 16.38 μM .
Study on Tubulin Polymerization
Another study explored the interaction of benzimidazole derivatives with tubulin, revealing that certain compounds could inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells . This mechanism further supports the potential use of these compounds in cancer therapy.
Q & A
Q. What are the common synthetic routes for 1H-benzimidazole derivatives, and how are substituents introduced at the C-2 position?
The core 1H-benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes under acidic conditions . For C-2 substitution, such as the 5-chloro-2-(2-methylpropoxy)phenyl group in this compound, methods include:
- Nucleophilic substitution : Reacting pre-synthesized benzimidazole with alkyl/aryl halides in the presence of a base (e.g., KOH in DMF) .
- Direct cyclization : Using precursors like substituted phenylacetic acids or orthoesters during the condensation step to incorporate substituents .
Characterization involves IR, NMR (¹H/¹³C), and mass spectrometry to confirm regiochemistry and purity .
Q. How can researchers optimize reaction conditions for synthesizing 1H-benzimidazole derivatives with bulky substituents?
Bulky groups (e.g., 2-methylpropoxy) may hinder reaction efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 93% yield for adamantane-substituted derivatives using POCl₃) .
- Solvent-free conditions : Minimizes steric hindrance by eliminating solvent interactions, as demonstrated in trifluoroacetic acid-catalyzed protocols .
- Catalyst screening : Bases like K₂CO₃ or organocatalysts enhance regioselectivity for bulky substituents .
Q. What standard assays are used to evaluate the antibacterial activity of benzimidazole derivatives?
- Minimum Inhibitory Concentration (MIC) assays : Performed against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
- Synergy studies : Combined with existing antibiotics (e.g., β-lactams) to identify potentiation effects .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of 1H-benzimidazole derivatives?
- Electron-withdrawing groups (EWGs) : The 5-chloro substituent enhances electrophilicity, improving DNA intercalation or enzyme inhibition (e.g., topoisomerase I) .
- Steric effects : Bulky 2-methylpropoxy groups may reduce membrane permeability but enhance target specificity by fitting into hydrophobic enzyme pockets .
- Case study : 5-Methyl substitution (Cpd II in ) showed stronger topoisomerase inhibition than chloro or unsubstituted analogs due to optimized lipophilicity and steric fit .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ or MIC values may arise from:
- Experimental variability : Differences in assay conditions (e.g., pH, solvent DMSO concentration) .
- Structural isomerism : Ambiguity in substituent positioning (e.g., 5- vs. 6-nitro groups) can be clarified via X-ray crystallography or NOESY NMR .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to validate binding modes to specific enzymes (e.g., DNA gyrase vs. topoisomerase I) .
Q. What advanced methodologies enable structure-activity relationship (SAR) studies for benzimidazole derivatives?
- Fragment-based drug design (FBDD) : Screen substituent fragments (e.g., 2-methylpropoxy) against target proteins using SPR or ITC .
- QSAR modeling : Correlate substituent parameters (logP, polar surface area) with activity using software like MOE or Schrödinger .
- Metabolic profiling : LC-MS/MS to assess stability in microsomal assays and identify metabolically labile groups (e.g., methylpropoxy hydrolysis) .
Q. How can green chemistry principles be applied to the synthesis of 1H-benzimidazole derivatives?
- Microwave irradiation : Reduces energy consumption and reaction time (e.g., 30-minute synthesis vs. 24-hour conventional heating) .
- Biodegradable catalysts : Use enzymes or ionic liquids instead of harsh acids (e.g., HCl) .
- Solvent-free mechanochemical synthesis : Ball-milling techniques minimize waste .
Q. What mechanistic insights explain the anticancer activity of 2-[5-chloro-2-(2-methylpropoxy)phenyl]-1H-benzimidazole?
- Topoisomerase inhibition : The chloro group stabilizes the enzyme-DNA cleavage complex, inducing apoptosis .
- ROS generation : Electron-rich substituents (e.g., methoxy) enhance reactive oxygen species production, causing oxidative DNA damage .
- Checkpoint kinase inhibition : Molecular docking suggests interactions with Chk1/Chk2, disrupting cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
